

Application Note: High-Resolution NMR Profiling of Pasakbumin B

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Compound of Interest

Compound Name: PASAKBUMIN B

Cat. No.: B1643300

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Abstract & Scope

Pasakbumin B (CAS: 138809-10-6) is a complex C₂₀-quassinoid (picrasane skeleton) exhibiting significant anti-ulcer and anti-proliferative activity.^{[1][2]} Structurally analogous to eurycomanone, its unambiguous identification requires precise resolution of the oxygenated picrasane core, particularly the stereochemistry at C-13 and the hemiacetal functionalities. This guide provides a standardized protocol for the isolation, sample preparation, and spectral assignment of **Pasakbumin B**, utilizing Pyridine-

to resolve labile hydroxyl protons often obscured in Methanol-

.^[1]

Structural Context

Pasakbumin B is characterized by a highly oxygenated tetracyclic framework.^{[1][2]} Key structural features for NMR monitoring include:

- -unsaturated ketone at C-2 (Enone system).^{[1][2]}
- Hemiacetal bridge (often involving C-11/C-12).^{[1][2]}

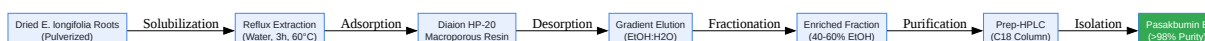
- Spiro-lactone features characteristic of Eurycoma quassinoids.[1][2]

Isolation & Sample Preparation Protocol

High-purity isolation is a prerequisite for resolving the complex spin systems of **Pasakbumin B**. [1][2]

Extraction Workflow

The following workflow minimizes hydrolysis of the labile hemiacetal moiety.



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Figure 1: Optimized isolation workflow for C20-quassinoids.[1][2][3]

NMR Sample Preparation

- Solvent: Pyridine-

(99.8% D) is recommended over CD

OD.[1][2]

- Reasoning: Quassinoids are rich in hydroxyl groups.[1][2] Pyridine-

disrupts intermolecular H-bonding, sharpening -OH signals and shifting them downfield (5–8 ppm) away from the crowded skeletal region, allowing for direct coupling analysis (COSY/HMBC) with the carbon skeleton.[1][2]

- Concentration: 5.0 – 10.0 mg in 600

L solvent.[1][2]

- Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
- Filtration: Filter through a 0.2

m PTFE syringe filter directly into the tube to remove particulate silica or resin fines that cause line broadening.[2]

Instrumental Parameters

Platform: 500 MHz or 600 MHz Spectrometer (Cryoprobe recommended for ^{13}C sensitivity).

Temperature: 298 K (25°C).[1][2]

Parameter	^1H (Proton)	^{13}C (Carbon)	Rationale
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)	Standard quantitative excitation.[1][2]
Spectral Width	12–14 ppm	220–240 ppm	Covers downfield OH signals (^1H) and ketones (^{13}C).[1][2]
Relaxation Delay ()	2.0 – 5.0 s	2.0 s	Ensure full relaxation of quaternary carbons.
Scans (NS)	16 – 64	1024 – 4096	High S/N required for quaternary carbons in the lactone ring.[1][2]
Acquisition Time	>3.0 s	>1.0 s	High digital resolution for coupling constant () analysis.[1][2]

Spectral Data Analysis

The following data represents the diagnostic chemical shifts for **Pasakbumin B**. Note that shifts may vary slightly (

0.05 ppm) depending on concentration and exact temperature.

Diagnostic ^1H -NMR Data (Pyridine- , 500 MHz)

Key Feature: The lack of an exocyclic methylene at C-13 (compared to Eurycomanone) and the specific splitting of the C-3 olefinic proton.[1][2]

Position	(ppm)	Multiplicity (in Hz)	Assignment / Structural Note
3	6.15	s (broad)	Diagnostic: -proton of the -unsaturated ketone.
15	5.50	m	Methine proton near the lactone bridge.[1][2]
14	2.95	s	Bridgehead methine.[1][2]
OH-Groups	5.00 – 7.50	s (broad)	Exchangeable protons (visible in Pyridine-).[1][2]
Me-18	1.85	s	Methyl group on the quaternary C-10.[1][2]
Me-19	1.25	s	Methyl group on the quaternary C-4.[1][2]
Me-21	1.10 – 1.30	d	Secondary methyl (if C13 is saturated/reduced).[1][2]

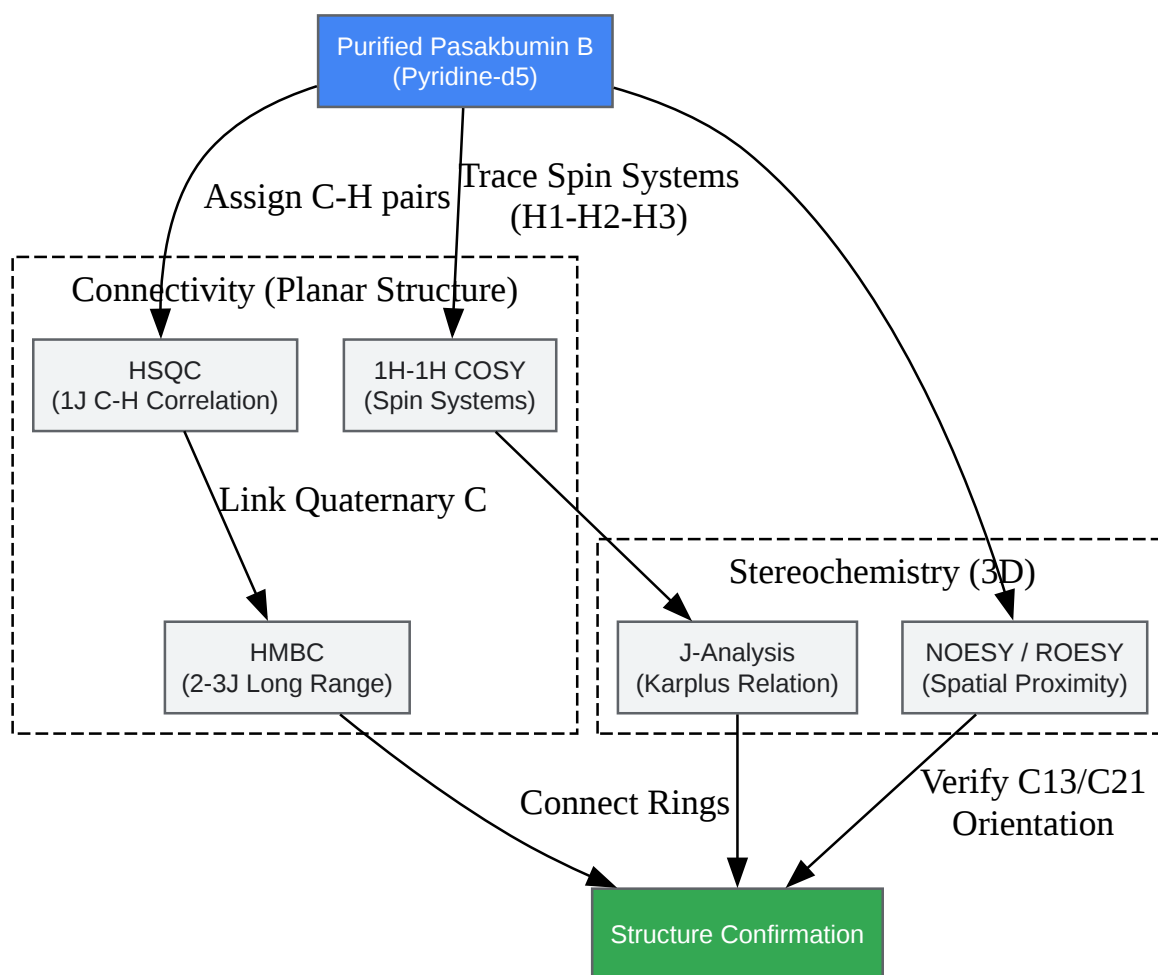
Diagnostic ¹³C-NMR Data (Pyridine- , 125 MHz)

Key Feature: The Carbonyl region (190-200 ppm) and the Hemiacetal/Lactone region (80-110 ppm) are critical for distinguishing **Pasakbumin B** from its analogues.[1][2]

Position	(ppm)	Type	Assignment / Structural Note
2	197.5	C=O	Conjugated Ketone (Enone system).[1][2]
16	172.0	C=O[1][2]	Lactone Carbonyl (Ring D).[1][2]
4	162.5	C _q	-carbon of enone (Oxygenated).[1][2]
3	125.8	CH	-carbon of enone.
11	109.5	C _q	Hemiacetal Carbon (Diagnostic for Eurycoma quassinoids).[1][2]
7	81.0	CH	Oxygenated methine (Ring B).
12	80.5	CH	Oxygenated methine (Epoxy/Hemiacetal bridge).[1][2]
18	22.5	CH ₃	Angular Methyl.
19	11.0	CH ₃	Angular Methyl.[1][2]

Structural Elucidation Workflow

To confirm the stereochemistry and connectivity of **Pasakbumin B**, the following 2D-NMR correlations are mandatory.



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Figure 2: 2D-NMR Logic flow for Quassinoid validation.

Quality Control & Validation Criteria

To accept a spectrum as "**Pasakbumin B**," the following criteria must be met:

- Purity Check: No integration < 0.9 or > 1.1 for methyl singlets (normalized to 3H).
- Solvent Purity: Pyridine-

residual peaks (C2/C6 at 8.74 ppm, C3/C5 at 7.22 ppm, C4 at 7.58 ppm) must not overlap with the diagnostic Enone proton at ~6.15 ppm.[1][2]

- Water Suppression: If water peak (approx 4.8 ppm in Pyridine) obscures the H-7 or H-12 signals, use a pre-saturation pulse sequence (zgpr).^{[1][2]}

References

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